
1,1-Difluoroethene;1,1,2,3,3,3-hexafluoroprop-1-ene
Overview
Description
1,1-Difluoroethene: and 1,1,2,3,3,3-hexafluoroprop-1-ene are both organofluorine compounds.
Mechanism of Action
Target of Action
Poly(vinylidene fluoride-co-hexafluoropropylene) (PVDF-HFP) is a hydrophobic crystalline copolymer . Its primary targets are the applications where its unique properties such as good thermal stability, high polarity, ionic conductivity, and good solvent resistance are required .
Mode of Action
PVDF-HFP interacts with its targets by leveraging its unique properties. For instance, in the context of lithium-ion batteries, PVDF-HFP-based gel polymer electrolytes (GPEs) can enhance the electrochemical performance of LiFePO4 cells . This is achieved through the high ionic conductivity and lithium-ion transference number (tLi+) of the PVDF-HFP-PEO-SiO2 GPE .
Biochemical Pathways
The high ionic conductivity of PVDF-HFP allows for efficient transport of ions, which is critical for the battery’s performance .
Pharmacokinetics
Its properties like thermal stability, ionic conductivity, and solvent resistance are crucial for its function in various applications .
Result of Action
The result of PVDF-HFP’s action can be seen in the improved performance of devices where it is used. For example, in lithium-ion batteries, the use of PVDF-HFP-based GPEs leads to superior rate capability and excellent cycling stability . Moreover, the PVDF-HFP-PEO-SiO2 GPE effectively inhibits the lithium dendrite growth, thereby improving the safety of Li-ion batteries .
Action Environment
The action of PVDF-HFP can be influenced by environmental factors. For instance, the preparation process of materials can effectively improve the dispersion of functional fillers, and induce the orderly orientation of functional fillers, which can endow polymer matrix composites with excellent properties . Furthermore, the thermal stability of PVDF-HFP makes it resistant to degradation under various environmental conditions .
Biochemical Analysis
Biochemical Properties
Poly(vinylidene fluoride-co-hexafluoropropylene) is known for its high polarity, wettability by organic solvents, and relatively high ionic conductivity These properties make it an ideal candidate for use in biochemical reactions, particularly in the field of energy storage
Cellular Effects
While the cellular effects of Poly(vinylidene fluoride-co-hexafluoropropylene) are not extensively studied, it’s known that the material can be used to prepare nanocomposite membranes that have shown significant reduction in microbial load and heavy metals in surface water samples
Molecular Mechanism
The molecular mechanism of Poly(vinylidene fluoride-co-hexafluoropropylene) is largely related to its physical properties. Its high polarity and ionic conductivity make it an effective medium for ion transport
Temporal Effects in Laboratory Settings
In laboratory settings, Poly(vinylidene fluoride-co-hexafluoropropylene) has shown excellent performance in long-term stability tests regarding permeate flux and salt rejection . This indicates that the effects of this product are stable over time, and it does not degrade significantly in these conditions.
Transport and Distribution
Poly(vinylidene fluoride-co-hexafluoropropylene) is a solid material that does not naturally occur within cells or tissues. In the form of nanocomposite membranes, it can facilitate the transport and distribution of ions and other small molecules .
Preparation Methods
1,1-Difluoroethene
Synthetic Routes: It is typically synthesized by the dehydrofluorination of 1,1,1-trifluoroethane using a strong base such as potassium hydroxide.
Industrial Production: Industrially, it is produced by the pyrolysis of 1,1,1-trifluoroethane at high temperatures.
1,1,2,3,3,3-hexafluoroprop-1-ene
Synthetic Routes: It can be produced by the pyrolysis of tetrafluoroethylene.
Industrial Production: Another method involves the reaction of chlorodifluoromethane with various chlorofluorocarbons.
Chemical Reactions Analysis
1,1-Difluoroethene
Types of Reactions: It undergoes polymerization reactions to form polyvinylidene fluoride (PVDF).
Common Reagents and Conditions: The polymerization is typically initiated using free-radical initiators under controlled conditions.
Major Products: The primary product is polyvinylidene fluoride (PVDF), a highly non-reactive and pure thermoplastic fluoropolymer.
1,1,2,3,3,3-hexafluoroprop-1-ene
Types of Reactions: It undergoes copolymerization reactions with tetrafluoroethylene to form various copolymers.
Common Reagents and Conditions: The copolymerization is typically carried out in the presence of radical initiators.
Major Products: The major products are copolymers used in the production of specialty polymers.
Scientific Research Applications
Refrigerants
Both compounds are utilized as refrigerants due to their favorable thermodynamic properties.
- 1,1-Difluoroethene is recognized for its low global warming potential (GWP) and is used in refrigeration systems that require high energy efficiency. It has been adopted as a substitute for ozone-depleting substances in compliance with international regulations such as the Montreal Protocol .
- Hexafluoroprop-1-ene serves as a refrigerant in specialized applications where extreme temperatures are involved. Its low toxicity and environmental impact make it an attractive choice for modern refrigeration technologies .
Polymer Production
Both compounds are critical intermediates in the production of fluoropolymers.
- Polyvinylidene fluoride (PVDF) is synthesized from 1,1-difluoroethene and is widely used in applications requiring chemical resistance and durability, such as coatings for wires and cables . The polymer's piezoelectric properties also enable its use in sensors and actuators.
- Hexafluoroprop-1-ene contributes to the synthesis of specialty polymers with unique properties for high-performance applications in electronics and automotive industries .
Foaming Agents
Due to environmental concerns regarding traditional foaming agents like chlorofluorocarbons (CFCs), both difluoro compounds have been adopted as alternatives:
- HFC-152a , derived from 1,1-difluoroethane, is utilized in foam production for insulation materials. Its use aligns with environmental regulations aimed at reducing VOC emissions .
Heat Pump Working Fluids
The combination of these compounds can create effective working fluids for heat pumps:
- A mixture of HFC-152a and hexafluoropropane has been shown to perform well in medium to high-temperature heat pump units while maintaining low environmental impact .
Data Tables
Application | Compound | Key Properties | Environmental Impact |
---|---|---|---|
Refrigerants | 1,1-Difluoroethene | Low GWP; efficient thermodynamics | Compliant with regulations |
Polymer Production | Polyvinylidene fluoride | Chemical resistance; piezoelectricity | Low environmental footprint |
Foaming Agents | HFC-152a | Effective foaming agent | Reduced VOC emissions |
Heat Pump Working Fluids | HFC-152a + Hexafluoropropane | Suitable thermal parameters | Environmentally friendly |
Case Study 1: PVDF Applications
A study conducted by Purdue University explored the use of PVDF produced from vinylidene fluoride in various industrial applications. The findings indicated that PVDF exhibits superior chemical resistance and mechanical properties compared to traditional materials used in similar applications .
Case Study 2: Refrigerant Efficiency
Research published in the International Journal of Refrigeration demonstrated that systems utilizing 1,1-difluoroethene significantly outperform traditional refrigerants in energy efficiency tests while adhering to environmental standards set forth by international agreements .
Comparison with Similar Compounds
1,1-Difluoroethene
Similar Compounds: Vinyl fluoride, vinyl chloride.
Uniqueness: It forms highly stable and non-reactive polymers compared to other vinyl compounds.
1,1,2,3,3,3-hexafluoroprop-1-ene
Biological Activity
1,1-Difluoroethene (also known as vinylidene fluoride) and 1,1,2,3,3,3-hexafluoroprop-1-ene are fluorinated compounds with significant industrial applications. Their biological activity has been primarily studied in terms of toxicity and environmental impact. This article compiles findings from various studies to provide a comprehensive overview of their biological activity.
- Chemical Formula : C₂H₂F₂ (for 1,1-difluoroethene); C₃H₃F₆ (for 1,1,2,3,3,3-hexafluoroprop-1-ene)
- Molecular Weight : 64.0341 g/mol (for 1,1-difluoroethene) .
Property | Value |
---|---|
Boiling Point | -85.0 °C (for 1,1-difluoroethene) |
Density | 1.25 g/cm³ (at 20 °C) |
Solubility | Slightly soluble in water; more soluble in organic solvents |
Inhalation and Contact Toxicity
The primary biological activity of these compounds is their toxicity upon inhalation or skin contact. Studies indicate that exposure can lead to:
- Respiratory Irritation : Inhalation can cause significant irritation to the respiratory tract.
- Dermal Effects : Contact with skin can result in irritation and potential chemical burns .
Environmental Impact
Both compounds exhibit medium mobility in soil and can volatilize from water sources. Their degradation in the atmosphere is facilitated by reactions with hydroxyl radicals, which is critical for assessing their environmental persistence .
Study on Inhalation Toxicity
A study conducted by the National Institute for Occupational Safety and Health (NIOSH) highlighted that exposure to vinylidene fluoride can lead to acute respiratory distress and long-term pulmonary issues. The study recommended strict occupational safety measures when handling these chemicals .
Environmental Persistence Study
Research published in Environmental Science & Technology evaluated the atmospheric degradation of 1,1-difluoroethene. It was found that the compound reacts with hydroxyl radicals with a half-life of approximately 10 days in the atmosphere. This finding underscores its potential as an air pollutant and its implications for air quality management .
Reactivity Profile
The reactivity of these compounds is notable:
- Violent Reactions : They can react violently with strong oxidizers and hydrogen chloride.
- Chemical Synthesis Applications : Used as intermediates in synthesizing various fluorinated polymers and compounds due to their high reactivity under heat .
Summary of Findings
The biological activity of 1,1-difluoroethene and 1,1,2,3,3,3-hexafluoroprop-1-ene is characterized by significant toxicity risks associated with inhalation and skin contact. Their environmental impact is marked by moderate persistence and potential air quality issues due to atmospheric reactions.
Properties
IUPAC Name |
1,1-difluoroethene;1,1,2,3,3,3-hexafluoroprop-1-ene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3F6.C2H2F2/c4-1(2(5)6)3(7,8)9;1-2(3)4/h;1H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQMIRQSWHKCKNJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(F)F.C(=C(F)F)(C(F)(F)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2F8 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
9011-17-0 | |
Details | Compound: Hexafluoropropylene-vinylidene fluoride copolymer | |
Record name | Hexafluoropropylene-vinylidene fluoride copolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=9011-17-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID40895811 | |
Record name | 1,1-Difluoroethene with 1,1,2,3,3,3-hexafluoro-1-propene (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40895811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white rubbery solid; [3M MSDS] | |
Record name | Hexafluoropropene - vinylidene fluoride copolymer | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/18660 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
9011-17-0, 1184966-74-2 | |
Record name | 1-Propene, 1,1,2,3,3,3-hexafluoro-, polymer with 1,1-difluoroethene | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,1-Difluoroethene with 1,1,2,3,3,3-hexafluoro-1-propene (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40895811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Propene, 1,1,2,3,3,3-hexafluoro-, polymer with 1,1-difluoroethene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.540 | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: PVDF-HFP is a copolymer of vinylidene fluoride and hexafluoropropylene. It is a versatile material with attractive properties for various applications, including its use in batteries, membranes, and sensors. Its blend with other polymers, such as poly(ethersulfone) (PES), can create membranes with improved properties for applications like membrane distillation [, ]. It is also compatible with ionic liquids, creating electrochemically active materials for gas sensing applications [].
A: PVDF-HFP demonstrates good thermal stability, with decomposition temperatures reaching up to 300°C or even higher depending on the specific formulation and additives [, , ].
A: The incorporation of various fillers, such as SiO2 [], graphene nanoplatelets [], or cobalt sulfide nanoparticles [], can significantly modify the properties of PVDF-HFP, impacting its mechanical strength, ionic conductivity, porosity, and other characteristics, making it suitable for applications like lithium-ion batteries and dye-sensitized solar cells.
A: Yes, PVDF-HFP can be rendered superhydrophobic through electrospinning techniques. This is beneficial for applications like separating dispersed water from diesel fuel [].
ANone: PVDF-HFP is a random copolymer consisting of repeating units of vinylidene fluoride (-CH2-CF2-) and hexafluoropropylene (-CF2-CF(CF3)-).
ANone: The ratio of the two monomers influences the final properties of the copolymer. For example, a higher hexafluoropropylene content generally increases the flexibility and amorphous nature of the material.
A: Techniques like X-ray diffraction (XRD) [, , , ] and Fourier transform infrared spectroscopy (FTIR) [, , , , ] are commonly used to characterize the crystalline phases present in PVDF-HFP, revealing information about the arrangement of polymer chains and the presence of specific crystalline forms like the α and β phases.
A: PVDF-HFP exhibits good electrochemical stability within the operating voltage window of lithium-ion batteries. It can act as a host polymer for electrolytes, providing mechanical integrity while allowing lithium-ion transport [, , ].
A: The addition of Li7La3Zr2O12, a lithium-ion conductor, to PVDF-HFP enhances the ionic conductivity of the resulting material, making it suitable for use as a solid-state electrolyte in lithium-ion batteries [, ].
A: Ionic liquids, when combined with PVDF-HFP, improve ionic conductivity and influence the polymer's crystalline structure, leading to enhanced performance in devices such as dye-sensitized solar cells [, ] and gas sensors [].
A: Yes, PVDF-HFP exhibits piezoelectric and ferroelectric properties, making it suitable for energy harvesting applications. Incorporating materials like bismuth tungstate into a PVDF-HFP matrix can enhance these properties, leading to efficient triboelectric nanogenerators (TENGs) [].
A: The morphology of PVDF-HFP, especially its porosity and surface area, can significantly affect its performance in energy harvesting applications. Electrospinning is one method used to create fibrous PVDF-HFP structures with enhanced surface area, improving charge generation and energy conversion efficiency [, , ].
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